molecular formula C12H21NO B14352500 2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-one CAS No. 90755-55-8

2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-one

Katalognummer: B14352500
CAS-Nummer: 90755-55-8
Molekulargewicht: 195.30 g/mol
InChI-Schlüssel: NBUANDAUJUTEJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones Cyclopentanones are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with a suitable dimethylamino reagent and a 3-methylbut-2-en-1-yl precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino and 3-methylbut-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism by which 2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-one include other cyclopentanones with different substituents, such as:

  • 2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-ol
  • 2-(Dimethylamino)-2-(3-methylbut-2-en-1-yl)cyclopentan-1-carboxylic acid

Uniqueness

The unique combination of the dimethylamino and 3-methylbut-2-en-1-yl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Eigenschaften

90755-55-8

Molekularformel

C12H21NO

Molekulargewicht

195.30 g/mol

IUPAC-Name

2-(dimethylamino)-2-(3-methylbut-2-enyl)cyclopentan-1-one

InChI

InChI=1S/C12H21NO/c1-10(2)7-9-12(13(3)4)8-5-6-11(12)14/h7H,5-6,8-9H2,1-4H3

InChI-Schlüssel

NBUANDAUJUTEJS-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCC1(CCCC1=O)N(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.